molecular formula C10H10O2 B1582050 8-Hydroxy-3,4-dihydronaphthalen-1(2h)-one CAS No. 7695-47-8

8-Hydroxy-3,4-dihydronaphthalen-1(2h)-one

Cat. No. B1582050
M. Wt: 162.18 g/mol
InChI Key: ZZBDJLNCCKCFIE-UHFFFAOYSA-N
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Patent
US04894381

Procedure details

227 g (1.9 mols) of thionyl chloride are added dropwise to a mixture of 503 g (7.4 mols) of imidazole and 1.6 liter of methylene chloride at 5° C., while stirring. The mixture is subsequently stirred for 20 minutes and 157 g (0.97 mol) of 8-hydroxy-1-tetralone are then added. The reaction mixture is stirred for a further 2 hours and then filtered and the filtrate is poured into ice water. The organic phase is separated off and concentrated under reduced pressure. The residue is taken up in 1 liter of toluene and the solution formed is boiled under reflux for one hour. The mixture is concentrated again under reduced pressure and the residue which remains is dissolved in methylene chloride. The organic phase is washed with water and concentrated under reduced pressure. The residue is triturated with toluene, the product separating out as crystals. 95 g of 3,4-dihydro-1-(imidazol-1-yl)-8-hydroxynaphthalene of melting point 186° C. are obtained in this manner.
Quantity
227 g
Type
reactant
Reaction Step One
Quantity
503 g
Type
reactant
Reaction Step One
Quantity
1.6 L
Type
solvent
Reaction Step One
Quantity
157 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(Cl)(Cl)=O.[NH:5]1[CH:9]=[CH:8][N:7]=[CH:6]1.[OH:10][C:11]1[CH:12]=[CH:13][CH:14]=[C:15]2[C:20]=1[C:19](=O)[CH2:18][CH2:17][CH2:16]2>C(Cl)Cl>[N:5]1([C:19]2[C:20]3[C:15](=[CH:14][CH:13]=[CH:12][C:11]=3[OH:10])[CH2:16][CH2:17][CH:18]=2)[CH:9]=[CH:8][N:7]=[CH:6]1

Inputs

Step One
Name
Quantity
227 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
503 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
1.6 L
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
157 g
Type
reactant
Smiles
OC=1C=CC=C2CCCC(C12)=O

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture is subsequently stirred for 20 minutes
Duration
20 min
STIRRING
Type
STIRRING
Details
The reaction mixture is stirred for a further 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
the filtrate is poured into ice water
CUSTOM
Type
CUSTOM
Details
The organic phase is separated off
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the solution formed
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for one hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated again under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue which remains is dissolved in methylene chloride
WASH
Type
WASH
Details
The organic phase is washed with water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is triturated with toluene
CUSTOM
Type
CUSTOM
Details
the product separating out as crystals

Outcomes

Product
Name
Type
product
Smiles
N1(C=NC=C1)C1=CCCC2=CC=CC(=C12)O
Measurements
Type Value Analysis
AMOUNT: MASS 95 g
YIELD: CALCULATEDPERCENTYIELD 46.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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